Dihidrocloruro de 2-Etilpiperazina

Descripción general

Descripción

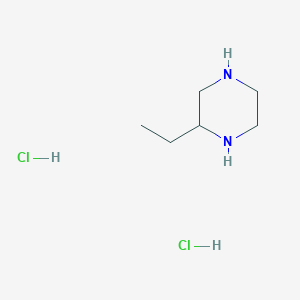

2-Ethylpiperazine dihydrochloride is an organic compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Drug Development

2-Ethylpiperazine dihydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties enable it to serve as a building block for compounds targeting neurological disorders, such as antidepressants and antipsychotics. For instance, it plays a crucial role in synthesizing quetiapine, an atypical antipsychotic medication .

2. Enhancing Drug Solubility

The compound's ability to improve the solubility and bioavailability of active pharmaceutical ingredients is vital in drug formulation. This characteristic is particularly beneficial for drugs that are poorly soluble in aqueous environments, allowing for more effective delivery systems .

3. Analytical Chemistry

In analytical chemistry, 2-Ethylpiperazine dihydrochloride acts as a reagent in various analytical methods. It aids in the detection and quantification of other compounds within complex mixtures, making it valuable for quality control in pharmaceutical manufacturing .

Biochemical Research

1. Neurotransmitter Studies

The compound is extensively used in biochemical research focusing on neurotransmitter systems. It helps researchers understand the mechanisms of action of certain drugs on neurotransmitter receptors, contributing to the development of more effective therapeutic agents .

2. Molecular Docking Studies

Recent studies have employed molecular docking techniques involving 2-Ethylpiperazine dihydrochloride to predict the binding affinities of various ligands to their targets. This approach aids in the identification of potential drug candidates and optimizes lead compounds for further development .

Material Science Applications

1. Polymer Development

The unique properties of 2-Ethylpiperazine dihydrochloride facilitate its use in developing novel materials, including polymers that exhibit enhanced mechanical and thermal stability. These materials have potential applications in various industries, including automotive and aerospace .

2. Chiral Separation Techniques

The compound has been explored for use in chiral separation processes, where it can assist in isolating enantiomers of drugs that exhibit different biological activities. This application is crucial for developing safer and more effective pharmaceuticals .

Mecanismo De Acción

Target of Action

2-Ethylpiperazine dihydrochloride, similar to Piperazine, primarily targets the GABA receptors in the nervous system . These receptors play a crucial role in transmitting inhibitory signals across the synapses, thereby regulating the excitability of neurons .

Mode of Action

2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

The primary biochemical pathway affected by 2-Ethylpiperazine dihydrochloride is the GABAergic signaling pathway . By acting as a GABA receptor agonist, it enhances the inhibitory effects of GABA in the nervous system . The downstream effects include reduced neuronal excitability and paralysis of the worm .

Pharmacokinetics

Based on the pharmacokinetics of piperazine, upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound

Result of Action

The primary result of the action of 2-Ethylpiperazine dihydrochloride is the paralysis of the worm . By binding to the GABA receptors, it causes hyperpolarization of nerve endings, leading to flaccid paralysis . This allows the host body to easily remove or expel the invading organism .

Action Environment

The action, efficacy, and stability of 2-Ethylpiperazine dihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .

Análisis Bioquímico

Biochemical Properties

2-Ethylpiperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors. 2-Ethylpiperazine dihydrochloride acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, 2-Ethylpiperazine dihydrochloride has been shown to interact with acetylcholine receptors, blocking acetylcholine at the myoneural junction .

Cellular Effects

2-Ethylpiperazine dihydrochloride has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Ethylpiperazine dihydrochloride can induce changes in gene expression related to neurotransmission and muscle contraction. It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cell behavior, including altered cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of 2-Ethylpiperazine dihydrochloride involves its interaction with specific biomolecules. As mentioned earlier, it acts as a GABA receptor agonist, binding to GABA receptors on muscle membranes. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis . Additionally, 2-Ethylpiperazine dihydrochloride can inhibit acetylcholine receptors, preventing acetylcholine from binding and transmitting signals at the myoneural junction . These interactions result in the compound’s overall effect on muscle relaxation and neurotransmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethylpiperazine dihydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethylpiperazine dihydrochloride remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to 2-Ethylpiperazine dihydrochloride in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged muscle relaxation and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Ethylpiperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound induces mild muscle relaxation and minimal adverse effects. At higher doses, 2-Ethylpiperazine dihydrochloride can cause significant muscle paralysis and other toxic effects . Studies have identified threshold doses at which the compound’s effects become pronounced, and exceeding these doses can lead to severe toxicity and adverse reactions in animal models .

Metabolic Pathways

2-Ethylpiperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of 2-Ethylpiperazine dihydrochloride within cells and tissues are critical for its activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, 2-Ethylpiperazine dihydrochloride can accumulate in specific tissues, affecting its localization and concentration. These factors play a significant role in determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-Ethylpiperazine dihydrochloride is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes. For instance, 2-Ethylpiperazine dihydrochloride may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism and signaling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2-ethylpiperazine dihydrochloride often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to maintain optimal conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Ethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to the parent piperazine compound.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, substituted piperazines, and reduced piperazine derivatives .

Comparación Con Compuestos Similares

Similar Compounds

Piperazine: The parent compound, used as an anthelmintic agent.

1-Methylpiperazine: A derivative with a methyl group at the nitrogen position.

1-Phenylpiperazine: A derivative with a phenyl group at the nitrogen position.

Uniqueness

2-Ethylpiperazine dihydrochloride is unique due to its ethyl substitution, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Ethylpiperazine dihydrochloride is a chemical compound derived from piperazine, characterized by the presence of an ethyl group at the second position of the piperazine ring. This compound has gained attention in various fields due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biochemical interactions, and applications based on diverse research findings.

- Molecular Formula: CHClN

- Molecular Weight: Approximately 174.10 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water

2-Ethylpiperazine dihydrochloride primarily functions as a GABA receptor agonist , influencing the GABAergic signaling pathway. Its interaction with GABA receptors leads to hyperpolarization of nerve endings, which can result in muscle paralysis in certain organisms. The compound's mode of action can be summarized as follows:

- Target Receptor: GABA receptors

- Effect: Induces hyperpolarization and flaccid paralysis

- Biochemical Pathway: Modulates neurotransmission and muscle contraction through GABAergic pathways.

Antimicrobial and Antiviral Properties

Research indicates that 2-Ethylpiperazine dihydrochloride exhibits notable antimicrobial and antiviral properties. It has been studied for its efficacy against various pathogens, including enteroviruses . The compound's ability to act as a ligand allows it to bind to specific receptors or enzymes, modulating their activity and leading to physiological effects that can inhibit microbial growth.

Pharmacological Applications

The compound serves as a building block in the synthesis of pharmaceuticals targeting the central nervous system (CNS). Its structural characteristics make it suitable for developing drugs with potential therapeutic effects, including:

- Antiviral agents : Investigated for activity against viruses such as Enterovirus 71 (EV71) and Coxsackievirus A16.

- Neurological drugs : Its interaction with GABA receptors positions it as a candidate for treatments related to anxiety and seizure disorders .

Study on Antiviral Activity

A study demonstrated that derivatives of piperazine, including 2-Ethylpiperazine dihydrochloride, showed significant activity against EV71 and CVA16 with low cytotoxicity. This highlights the potential of this compound in developing antiviral therapies .

Dosage Effects in Animal Models

The effects of 2-Ethylpiperazine dihydrochloride vary significantly with dosage levels in animal models:

- Low doses : Induce mild muscle relaxation with minimal adverse effects.

- High doses : Result in significant muscle paralysis and other toxic effects, underscoring the importance of dosage regulation for therapeutic applications.

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing cellular processes such as:

- Cell signaling pathways : Alters gene expression related to neurotransmission.

- Cellular metabolism : Modifies enzyme activity involved in metabolic pathways.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-ethylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-6-5-7-3-4-8-6;;/h6-8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKAKBROIJTVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623508 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438050-52-3 | |

| Record name | 2-Ethylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.